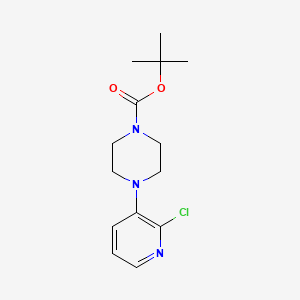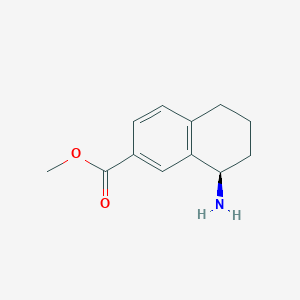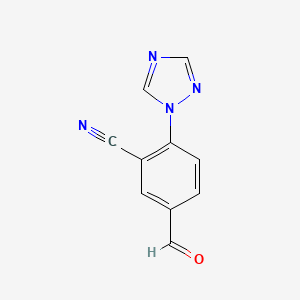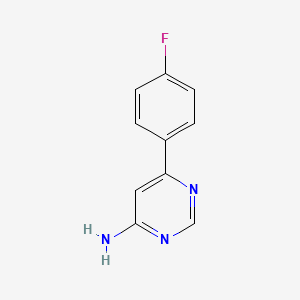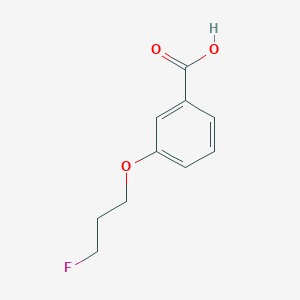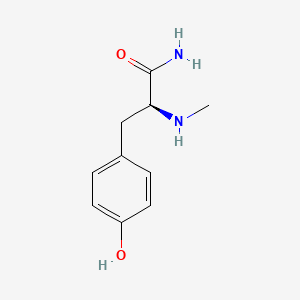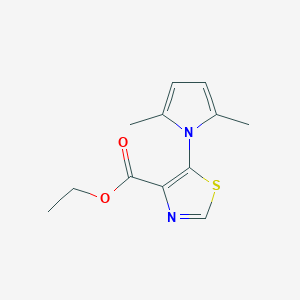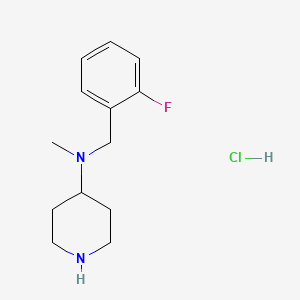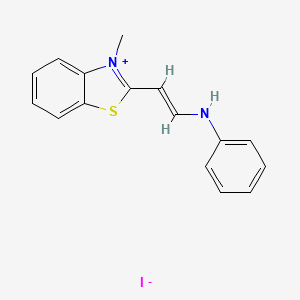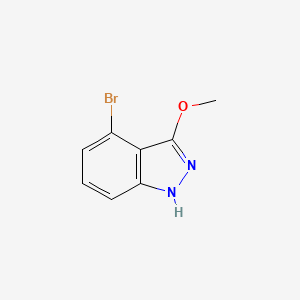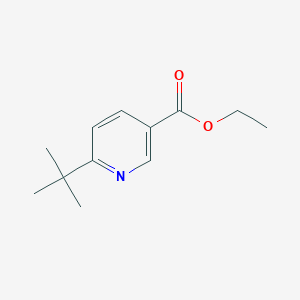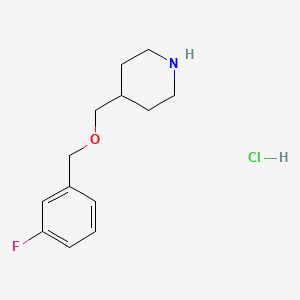![molecular formula C16H25BN2O3 B1444796 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 854074-34-3](/img/structure/B1444796.png)
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Descripción general
Descripción
The compound contains a urea group, an ethyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Urea is a common organic compound with the formula CO(NH2)2. The ethyl group is a common functional group in organic chemistry with the formula -CH2CH3. The methyl group is an alkyl derived from methane, containing one carbon atom bonded to three hydrogen atoms — CH3. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the urea group or the boronic ester group. Urea can participate in a variety of reactions, including condensation reactions to form larger molecules. The boronic ester group could be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, ureas typically have high melting points and are soluble in water. Boronic esters are typically stable and can be stored for long periods of time .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A significant application of compounds related to 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves their synthesis and structural analysis. For instance, compounds with benzene rings and boric acid ester intermediates have been synthesized through multi-step substitution reactions. The structures of such compounds are verified using various spectroscopic methods (FTIR, NMR, mass spectrometry) and crystallographic techniques. Density Functional Theory (DFT) calculations provide insights into molecular structures, electrostatic potentials, and frontier molecular orbitals, indicating the compounds' physicochemical properties. Such detailed structural analyses are fundamental for understanding the compounds' reactivity and potential applications in various scientific domains (Huang et al., 2021).
Chemical Reactions and Derivative Synthesis
The compounds structurally related to 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea have been employed in various chemical reactions to synthesize derivatives with potential biological activities. For example, reactions involving urea, benzaldehyde, and ethyl acetoacetate have led to the formation of compounds that were further reacted to produce derivatives with antioxidant activities. Such synthetic pathways are crucial for the development of novel compounds with potential therapeutic applications (George et al., 2010).
Biological Activity Assessment
Derivatives of compounds similar to 3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea have been synthesized and their biological activities assessed. The creation of novel urea derivatives and subsequent analysis of their properties, such as plant growth regulation, showcases the potential of these compounds in agricultural applications. The assessment of biological activity is a crucial step in determining the practical applications of these compounds in various fields, including agriculture and pharmacology (Xin-jian et al., 2006).
Propiedades
IUPAC Name |
1-ethyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-18-14(20)19-13-9-8-12(10-11(13)2)17-21-15(3,4)16(5,6)22-17/h8-10H,7H2,1-6H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDYABFBXFNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



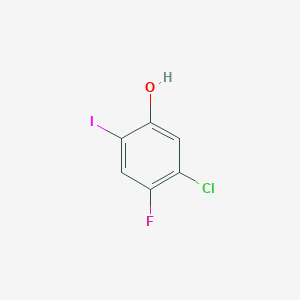
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)
